

Introduction: The Strategic Importance of the 5-Chloro-3H-Indole Scaffold

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Compound of Interest

Compound Name: 5-Chloro-2,3,3-trimethyl-3H-indole

Cat. No.: B1583323

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.^[1] The introduction of a halogen, specifically a chlorine atom at the 5-position, has been shown to significantly enhance the biological activity of various compounds, modulating properties like metabolic stability and receptor binding affinity.^{[1][2]}

5-Chloro-2,3,3-trimethyl-3H-indole is not a typical indole but an indolenine, or 3H-indole. This structural isomer possesses a C=N double bond within the five-membered ring, imparting a unique reactivity profile distinct from its aromatic 1H-indole counterpart. Its gem-dimethyl group at the C3 position sterically locks the structure and prevents aromatization, making it a stable and valuable precursor. This guide will illuminate why this specific molecule is a compound of interest for synthetic chemists aiming to create complex, biologically active molecules. Its enhanced reactivity and structural features make it a crucial intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.^{[3][4]}

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Key Properties

The quantitative data for **5-Chloro-2,3,3-trimethyl-3H-indole** are summarized below for easy reference.

| Property | Value | Source |
|--|-------------------------------------|--------|
| CAS Number | 25981-83-3 | [5][6] |
| Molecular Formula | C ₁₁ H ₁₂ ClN | [3][5] |
| Molecular Weight | 193.67 g/mol | [5][6] |
| Appearance | Red liquid | [3][7] |
| Boiling Point | 118-127 °C at 5 mmHg | [3][7] |
| 271.1±40.0 °C (Predicted) | [6] | |
| Density | 1.083 g/mL at 25 °C | [6][8] |
| Refractive Index (n _D ²⁰) | 1.594 (lit.) | [6][8] |
| Purity | ≥ 99% (GC) available | [3][7] |
| Storage Conditions | Store at 0-8°C under inert gas | [3][6] |

IUPAC and Other Identifiers

- IUPAC Name: 5-chloro-2,3,3-trimethylindole[5]
- Synonyms: 2,3,3-Trimethyl-5-chloro-3H-indole[3]
- InChIKey: GSKATGIMEUGNJN-UHFFFAOYSA-N[6]

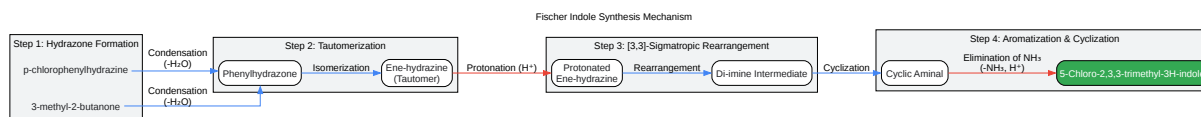
Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely employed method for synthesizing 2,3,3-trisubstituted 3H-indoles is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone.[11]

Mechanism and Rationale

The choice of the Fischer indole synthesis is strategic due to the ready availability of the starting materials: p-chlorophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl

ketone). The reaction proceeds through several key steps, each driven by fundamental principles of organic chemistry.



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Caption: Key mechanistic steps of the Fischer indole synthesis.

- **Hydrazone Formation:** A standard condensation reaction between the hydrazine and ketone forms the phenylhydrazone intermediate.[10]
- **Tautomerization:** The hydrazone tautomerizes to the more reactive ene-hydrazine form.[11]
- **[5][5]-Sigmatropic Rearrangement:** This is the crucial C-C bond-forming step. Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.[10][11]
- **Cyclization & Aromatization:** The di-imine intermediate readily cyclizes to form a five-membered ring (an aminoal). Subsequent elimination of ammonia, driven by the formation of the stable C=N bond of the 3H-indole, yields the final product.[11]

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from established procedures for Fischer indole syntheses, optimized for efficiency using microwave irradiation.[6] This method provides a quantitative yield and simplifies purification.

Materials:

- p-Chlorophenylhydrazine hydrochloride
- 3-Methyl-2-butanone (Isopropyl methyl ketone)
- Sulfuric acid (H_2SO_4)
- Deionized water
- Saturated sodium bicarbonate solution (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- 10 mL microwave reaction tube with magnetic stirrer

Procedure:

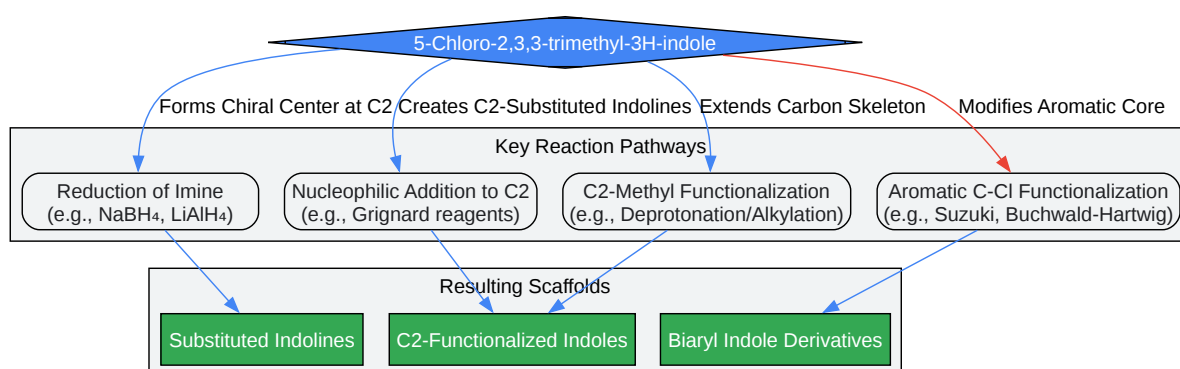
- Reaction Setup: To the microwave reaction tube, add p-chlorophenylhydrazine hydrochloride (1.0 g, 1.0 eq.).
- Sequentially add 3-methyl-2-butanone (1.2 eq.) to the tube.
- Add deionized water (3 mL) and a catalytic amount of sulfuric acid (0.1 eq.) to the mixture.
- Microwave Irradiation: Seal the reaction tube and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes, or until TLC/LCMS analysis shows complete consumption of the starting material.^[6]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the aqueous layer.
- Neutralization: Add saturated sodium bicarbonate solution (3 mL) to the oily residue to neutralize any remaining acid. The mixture can be sonicated for 10 minutes to ensure complete quenching.^[6]

- Extraction & Drying: Separate the organic layer. Dissolve the resulting oily product in a minimal volume of dichloromethane. Dry the organic solution over anhydrous sodium sulfate for 30 minutes.
- Isolation: Filter the mixture by gravity filtration. Concentrate the filtrate under reduced pressure to obtain the final product, **5-Chloro-2,3,3-trimethyl-3H-indole**, as a red oil in quantitative yield.[6]

Self-Validation: The success of the reaction can be monitored by TLC, observing the disappearance of the hydrazine spot and the appearance of a new, product spot. The final product's identity should be confirmed using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Chloro-2,3,3-trimethyl-3H-indole** is dominated by the imine ($\text{C}=\text{N}$) functionality, making it a versatile electrophilic synthon and a precursor to various substituted indoles. The chlorinated aromatic ring also offers a handle for further functionalization.



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Caption: Potential reactivity pathways for the 3H-indole scaffold.

- **Reduction of the Imine Bond:** The C=N bond can be readily reduced using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding 5-chloro-2,3,3-trimethylindoline.[12] This reaction creates a stereocenter at the C2 position, opening pathways to chiral molecules.
- **Nucleophilic Addition:** The C2 carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents or organolithiums, leading to C2-substituted indolines.
- **Reactivity as a Building Block:** The true value of this compound lies in its role as an intermediate. The chlorinated structure allows for participation in various cross-coupling reactions, while the core indole framework can be further elaborated.[3][4] This dual reactivity is highly prized in medicinal chemistry for building molecular complexity.

Applications in Drug Discovery and Development

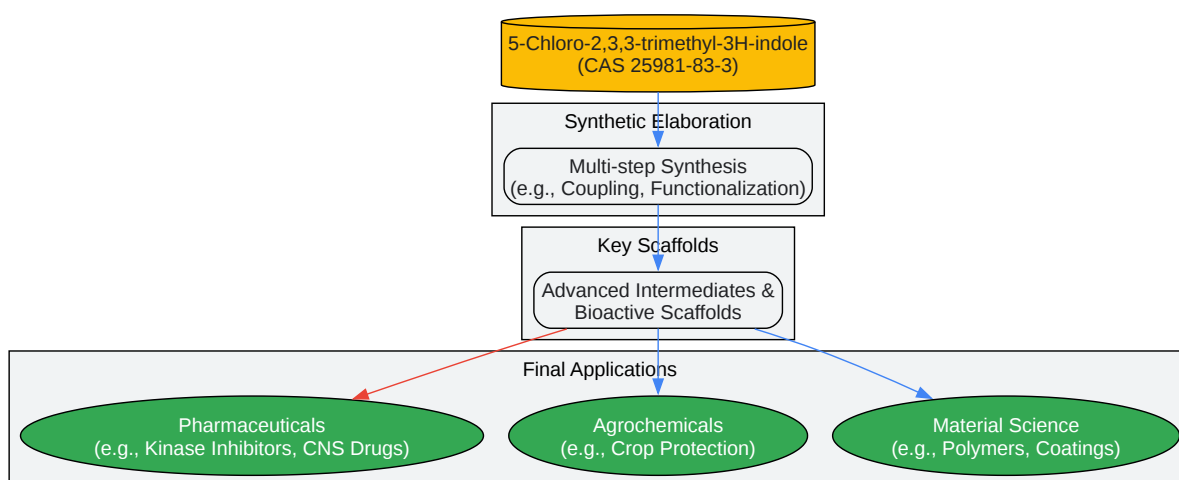
5-Chloro-2,3,3-trimethyl-3H-indole is not typically a final drug product but rather a crucial starting material or intermediate.[3][13][14] Its derivatives are explored for a wide range of therapeutic targets.

Pharmaceutical Development

- **Kinase Inhibitors (Oncology):** The broader class of 5-chloro-indoles has shown significant promise as scaffolds for kinase inhibitors targeting pathways like EGFR and BRAF, which are implicated in various cancers.[1][2] The 5-chloro substituent can form critical halogen bonds in the ATP-binding pocket of these enzymes, enhancing potency. While direct literature on this specific trimethylated indole is limited, its structural motifs are highly relevant.[2]
- **Neurological Disorders:** This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] The indole scaffold is a well-known pharmacophore for CNS targets, including serotonin and dopamine receptors.
- **Antiviral Agents:** The 5-chloro-indole core is a component of JNJ-53718678, an inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein, demonstrating the scaffold's potential in developing agents that block viral entry.[2]

Agrochemicals and Material Science

- Agrochemicals: It is used in the formulation of advanced agrochemicals, contributing to crop protection products.[3][4]
- Material Science: The compound is also explored in the creation of novel materials, such as specialized polymers and coatings.[3]



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Caption: Role as a foundational block in multi-step synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

5-Chloro-2,3,3-trimethyl-3H-indole is classified as an irritant.

GHS Hazard Information

- Pictograms: Warning[5][15]

- Hazard Statements:
 - H315: Causes skin irritation[5][15]
 - H319: Causes serious eye irritation[5][15]
 - H335: May cause respiratory irritation[5][15]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[8][15]
- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[8][16]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]
- General Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[8][15]

Storage and Stability

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]
Recommended storage is refrigerated at 0-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][6]
- Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[8][16]
- Incompatible Materials: Strong oxidizing agents.[8][16]

Conclusion

5-Chloro-2,3,3-trimethyl-3H-indole is a strategically important heterocyclic building block with a unique reactivity profile conferred by its 3H-indole structure. Its synthesis is readily achieved via the robust Fischer indole synthesis. For medicinal chemists and drug development professionals, this compound offers a versatile platform for creating complex molecular architectures, particularly for targeting kinases in oncology and receptors in the central nervous system. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C₁₁H₁₂CIN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2,3,3-trimethyl-3H-indole CAS#: 25981-83-3 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Chloro-2,3,3-trimethyl-3H-indole | CAS#:25981-83-3 | Chemsrce [chemsrc.com]
- 9. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. China chemical 5-Chloro-2,3,3-trimethyl-3H-indole CAS 25981-83-3 with best price, CasNo.25981-83-3 Chemical Co.Ltd China (Mainland) [zhishangchemical.lookchem.com]
- 14. appretech.com [appretech.com]

- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
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